molecular formula C16H20N2O2S B5884371 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide

Cat. No. B5884371
M. Wt: 304.4 g/mol
InChI Key: NPTTWAOWEDNQJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide often involves the use of N-acylhydrazone bearing adjacent α-methyl with thionyl chloride, leading to the formation of α-chloro-N-methyl-1,2,3-thiadiazole-4-acetamide derivatives. These processes are typically characterized by their specificity in generating targeted molecular structures through carefully controlled reactions (Zhao, Li, & Yang, 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often conducted using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. The structure of N-(benzo[d]thiazol-2-yl)acetamide crystals, for instance, was studied to understand the intermolecular hydrogen bonding patterns, which are essential for predicting the compound's reactivity and interaction with other molecules (Balijapalli et al., 2017).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-5-7-12(8-6-11)20-9-14(19)18-15-17-13(10-21-15)16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTTWAOWEDNQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide

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